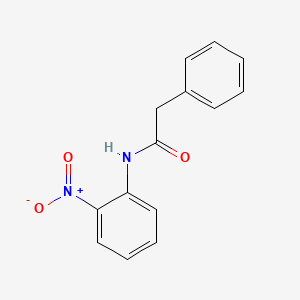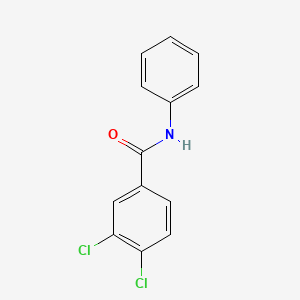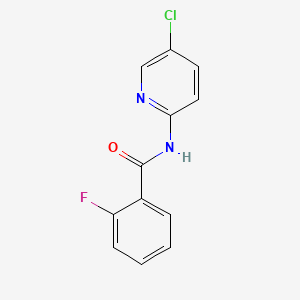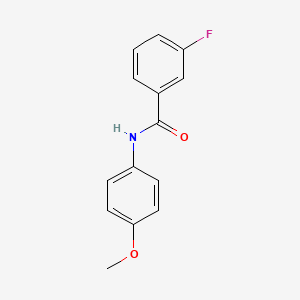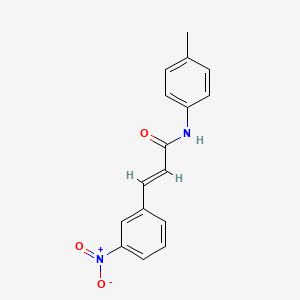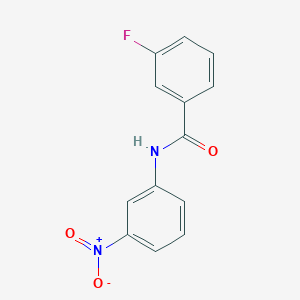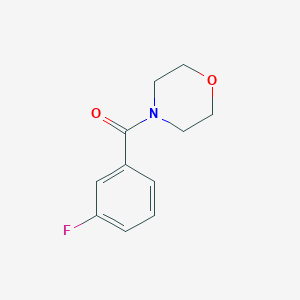
4-(3-fluorobenzoyl)morpholine
説明
“4-(3-Bromo-4-fluorobenzoyl)morpholine” is a chemical compound with the molecular formula C11H11BrFNO2 . It has an average mass of 288.113 Da and a monoisotopic mass of 286.995697 Da .
Molecular Structure Analysis
The SMILES string representation of “4-(3-Bromo-4-fluorobenzoyl)morpholine” is O=C(C1=CC(Br)=C(F)C=C1)N2CCOCC2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Bromo-4-fluorobenzoyl)morpholine” include a flash point of 200.6±28.7 °C, an index of refraction of 1.569, and a molar refractivity of 60.9±0.3 cm^3 .科学的研究の応用
Antimicrobial and Antifungal Activity
4-(3-fluorobenzoyl)morpholine and related compounds have demonstrated significant antimicrobial and antifungal properties. The synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, showed potent antimicrobial activity. Notably, sulfonamide derivatives displayed strong antifungal properties compared to carbamate derivatives (Janakiramudu et al., 2017).
Antitubercular and Antitumor Activities
Synthesized molecules similar to linezolid, using 3-Fluoro-4-(morpholin-4-yl)aniline, were found to possess good antitubercular activities. This highlights the potential of such compounds in treating tuberculosis (Başoğlu et al., 2012). Additionally, a compound synthesized from 3-fluoro-4-morpholinylaniline exhibited significant inhibition of cancer cell proliferation, suggesting potential in cancer treatment (Tang & Fu, 2018).
Molluscicidal Properties
A derivative of this compound, specifically 4-chloro-2-(morpholine-4-carbonyl)phenyl-4′-methoxybenzoate, demonstrated a notable molluscicidal effect. This property is valuable for controlling snail populations that can be vectors for diseases like schistosomiasis (Duan et al., 2014).
DNA-PK Inhibition and Radiosensitization
Compounds related to this compound, such as those containing the morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one structure, have been studied for their DNA-PK inhibitory activity. This inhibition is significant for enhancing the effectiveness of radiotherapy in cancer treatment (Cano et al., 2010).
Nonlinear Optical (NLO) Properties
A new organic NLO crystal containing a morpholin-4-ium component was synthesized and studied, indicating suitability for various nonlinear optical applications. This highlights the potential of this compound derivatives in optical technologies (Shanmugam et al., 2012).
Antioxidant Properties
Research on this compound derivatives has indicated potential antioxidant properties. These properties are crucial in biochemistry and medicine, particularly in studying various biological systems and potentially in radioprotection (Aleksanyan & Hambardzumyan, 2013).
Safety and Hazards
特性
IUPAC Name |
(3-fluorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBARPSUMPODNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3833140.png)
![N,N'-1,3-propanediylbis[3-(2-furyl)acrylamide]](/img/structure/B3833143.png)
![N,N'-1,2-propanediylbis[3-(2-furyl)acrylamide]](/img/structure/B3833152.png)
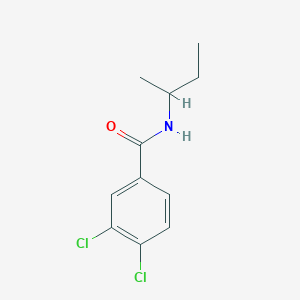
![2-(cyclopentylsulfonyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(3-methoxypropyl)-1H-imidazole](/img/structure/B3833158.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3833163.png)
